

# Technical Support Center: JNJ-64264681 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-64264681 |           |
| Cat. No.:            | B15577197    | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, **JNJ-64264681**, in in vivo experiments.

### Frequently Asked Questions (FAQs)

Q1: What is JNJ-64264681 and what is its mechanism of action?

**JNJ-64264681** is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It targets and binds to BTK, preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] This inhibition of BTK-mediated signaling pathways ultimately hinders the growth of malignant B cells where BTK is often overexpressed.[1] BTK is a crucial kinase in B-lymphocyte development, activation, signaling, proliferation, and survival. [1]

Q2: What are the potential therapeutic applications of **JNJ-64264681**?

**JNJ-64264681** has shown potential in treating B-cell malignancies and autoimmune disorders. [2][4] Preclinical studies have demonstrated its efficacy in both cancer and autoimmune models.[4][5] Clinical trials have been conducted to evaluate its safety and efficacy in patients with non-Hodgkin lymphoma and chronic lymphocytic leukemia.[6]

Q3: What is the recommended storage and stability for JNJ-64264681?



For long-term storage, **JNJ-64264681** powder should be kept at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to a year.[2] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]

## Troubleshooting Guide In Vivo Formulation and Delivery

Q4: I am having trouble dissolving **JNJ-64264681** for in vivo administration. What are the recommended solvents and formulation protocols?

**JNJ-64264681** is insoluble in water.[2] For oral administration, two formulation methods are suggested:

- CMC-Na Suspension: A homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-Na). For example, to achieve a 5 mg/mL concentration, add 5 mg of JNJ-64264681 to 1 mL of CMC-Na solution and mix thoroughly.[2]
- PEG300, Tween80, and ddH2O Solution: For a 1 mL working solution, you can add 50 μL of a 100 mg/mL clarified DMSO stock solution to 400 μL of PEG300. After mixing until clear, add 50 μL of Tween80 and mix again. Finally, add 500 μL of ddH2O to reach the final volume. This mixed solution should be used immediately.[2]
- Corn Oil Suspension: Another option is to add 50 μL of a 13 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix well. This solution should also be used immediately.[2]

Note: Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility. [2]

Q5: What is the recommended route of administration for JNJ-64264681 in preclinical models?

**JNJ-64264681** is an orally active compound and has demonstrated excellent oral efficacy in preclinical cancer and autoimmune models.[2][4][5]

#### **Pharmacokinetics and Pharmacodynamics**

Q6: I am observing lower than expected in vivo efficacy. What are the known pharmacokinetic properties of **JNJ-64264681**?



The following pharmacokinetic parameters were observed in a Phase 1 study in healthy human participants. While these are from human studies, they can provide insights into the compound's behavior.

| Parameter                 | Value                                                              | Species | Notes                                                                                                                                         |
|---------------------------|--------------------------------------------------------------------|---------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Terminal Half-life        | 1.6–13.2 hours                                                     | Human   | Observed in a single-ascending dose study. [7][8] Preclinical studies in rats and dogs also showed a short half-life of less than 2 hours.[9] |
| Time to Steady State      | Achieved by day 2 with multiple doses                              | Human   | [7][8]                                                                                                                                        |
| Dose Proportionality      | Exposure was less<br>than dose-proportional<br>from 4 mg to 36 mg. | Human   | Dose-normalized area<br>under the<br>concentration-time<br>curves were similar for<br>36 mg and 100 mg<br>doses.[7][8]                        |
| Plasma Protein<br>Binding | >90%                                                               | Various | Highly bound to plasma proteins across species, with albumin being the major contributor in humans.[9]                                        |

Q7: How can I confirm target engagement in my in vivo model?

Target engagement can be assessed by measuring Bruton's tyrosine kinase occupancy (BTKO). In a human phase 1 study, a Meso Scale Discovery (MSD) immunoassay platform was used to evaluate BTKO in peripheral blood mononuclear cell (PBMC) lysates.[8] High BTK occupancy (≥90%) was achieved at 4 hours after dosing with 200/400 mg single doses.[7][8] You can adapt such an assay for your specific animal model and tissue of interest.



#### **Experimental Protocols**

General In Vivo Formulation Protocol (using PEG300/Tween80)

- Prepare a stock solution of JNJ-64264681 in DMSO (e.g., 100 mg/mL). Ensure the DMSO is fresh.[2]
- For a 1 mL final volume, carefully pipette 50  $\mu$ L of the DMSO stock solution into 400  $\mu$ L of PEG300.
- Mix the solution thoroughly until it is clear.
- Add 50 μL of Tween80 to the mixture and mix again until clear.
- Add 500 μL of sterile double-distilled water (ddH2O) to the solution and mix to achieve the final formulation.
- This formulation should be prepared fresh and administered immediately.

#### **Visualizations**



Click to download full resolution via product page

Caption: BTK Signaling Pathway Inhibition by JNJ-64264681.





Click to download full resolution via product page

Caption: General Experimental Workflow for In Vivo Studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. JNJ-64264681 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]



- 4. Discovery of JNJ-64264681: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JNJ-64264681 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of JNJ-64264681, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: JNJ-64264681 In Vivo Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577197#troubleshooting-jnj-64264681-delivery-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com